Vitamin B-12 C-Lactam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

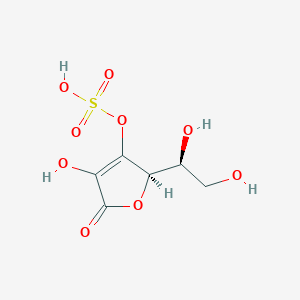

Vitamin B-12 C-Lactam is an impurity of Vitamin B12 . It is a water-soluble vitamin with a key role in the normal functioning of the brain and nervous system, and for the formation of blood . It is also known as Dehydrovitamin B12, Lactam-cobalamin, 8-Hydroxycobinamide .

Synthesis Analysis

The synthesis of Vitamin B-12 C-Lactam involves transformation from commercially available cyanocobalamin . The transformation into an aqua derivative occurs in the presence of Na2SO3 under light irradiation .Molecular Structure Analysis

Lactams are cyclic amides that can be classified according to the size of the ring . The most common lactams are four-membered (β-lactams, also known as 2-azetidinones), five-membered (γ-lactams, also known as 2-pyrrolidinones), six-membered (δ-lactams, also known as 2-piperidinones), and seven-membered rings (ε-lactams, also known as 2-azepanones) .Chemical Reactions Analysis

Vitamin B-12 C-Lactam, as a form of cobalamin, plays a crucial role in cellular metabolism. It is a cofactor of two enzymes: Methionine synthase, which catalyzes a methylation of homocysteine to methionine with simultaneous reconstitution of tetrahydrofolate and methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA .Physical And Chemical Properties Analysis

Vitamin B-12 C-Lactam is a highly complex, essential vitamin, owing its name to the fact that it contains the mineral, cobalt . It has a molecular formula of C63 H86 Co N14 O14 P and a molecular weight of 1353.35 .Applications De Recherche Scientifique

Melanocytes Homeostasis

Vitamin B-12 deficiency can induce an imbalance in melanocytes homeostasis . A study was conducted to examine the effect of vitamin B-12 deficiency on melanocytes homeostasis by treating epidermal melanocytes with synthesized vitamin B-12 antagonist—hydroxycobalamin (c-lactam) . The study provided scientific evidence for melanocytes homeostasis disturbance under hypocobalaminemia, indicating a significant element of the hyperpigmentation mechanism due to vitamin B-12 deficiency .

Neurological Disorders

Cobalamin deficiency is an important health problem. The major non-hematological symptoms of hypocobalaminemia are nervous system disorders . A study was conducted to develop an in vitro model of cobalamin deficiency by optimizing the conditions of astrocyte culture in the presence of vitamin B-12 antagonist . The study provided significant evidence for astrocyte homeostasis disturbance under hypocobalaminemia, thus indicating an important element of the molecular mechanism of nervous system diseases related to vitamin B-12 deficiency .

Cytotoxicity

Cyanocobalamin (c-lactam) has been found to have a cytotoxic effect on HL60 cells . This suggests potential applications in the field of cancer research, where cytotoxic agents are often used to kill cancer cells.

Hematological Disorders

Vitamin B-12 deficiency can lead to various hematological disorders . This is because Vitamin B-12 plays a crucial role in the production of red blood cells. A deficiency in this vitamin can lead to anemia and other blood-related disorders .

Psychiatric Disorders

Vitamin B-12 deficiency can also lead to psychiatric disorders . This is because Vitamin B-12 plays a crucial role in the functioning of the brain and nervous system. A deficiency in this vitamin can lead to psychiatric disorders such as depression, dementia, and psychosis .

Oxidative Stress

Vitamin B-12 deficiency can lead to oxidative stress . This is because Vitamin B-12 plays a crucial role in the body’s antioxidant defense system. A deficiency in this vitamin can lead to an increase in reactive oxygen species, leading to oxidative stress .

Mécanisme D'action

Target of Action

Vitamin B-12 C-Lactam, also known as Cyanocobalamin [c-lactam], primarily targets the methionine synthase and methylmalonyl-CoA mutase enzymes . These enzymes play a crucial role in the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA, respectively .

Mode of Action

Cyanocobalamin [c-lactam] antagonizes Vitamin B-12, impairing the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . This action is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . The compound’s interaction with its targets leads to a decrease in the activity of these enzymes, disrupting the normal biochemical reactions they catalyze .

Biochemical Pathways

The primary biochemical pathways affected by Vitamin B-12 C-Lactam are those involving the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation . Disruption of these pathways can lead to a range of downstream effects, including abnormal DNA synthesis and potential cytotoxicity .

Pharmacokinetics

It is known that the compound can cause cell death in hl60 cells, which is reversible by additional vitamin b-12 . Methionine can completely protect cells against Cyanocobalamin [c-lactam] for periods of up to 4 months of culture . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of Vitamin B-12 C-Lactam’s action is cell death due to methionine deficiency . This is because the compound antagonizes Vitamin B-12, leading to a disruption in the normal biochemical reactions that the vitamin is involved in . This can result in cytotoxicity in cells, as has been observed in HL60 cells .

Action Environment

The action of Vitamin B-12 C-Lactam can be influenced by various environmental factors. For instance, the presence of methionine in the culture medium can protect cells against the cytotoxic effects of the compound . Additionally, the compound’s action can be reversed by the addition of extra Vitamin B-12

Orientations Futures

Research is ongoing to examine the effect of Vitamin B-12 deficiency on melanocytes homeostasis . Hypocobalaminemia in vitro model was developed by treating epidermal melanocytes with synthesized Vitamin B-12 antagonist—hydroxycobalamin (c-lactam) . This research could provide valuable insights into the hyperpigmentation mechanism due to Vitamin B-12 deficiency .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Vitamin B-12 C-Lactam involves the conversion of Vitamin B-12 to its C-Lactam form through a series of chemical reactions.", "Starting Materials": [ "Vitamin B-12", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Vitamin B-12 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form hydroxylamine-B-12.", "Step 2: Hydroxylamine-B-12 is then reacted with sodium nitrite and sodium azide to form azido-B-12.", "Step 3: Azido-B-12 is reduced with sodium borohydride to form aminobutadiene-B-12.", "Step 4: Aminobutadiene-B-12 is then reacted with acetic acid to form aminobutadiene-B-12 acetate.", "Step 5: Aminobutadiene-B-12 acetate is then reacted with methanol and ethanol to form Vitamin B-12 C-Lactam.", "Step 6: The final product is purified and isolated through various techniques such as chromatography and crystallization." ] } | |

Numéro CAS |

23388-02-5 |

Formule moléculaire |

C₆₃H₈₆CoN₁₄O₁₄P |

Poids moléculaire |

1353.35 |

Synonymes |

Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)